molecular formula C20H27N3O4 B14849240 tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)propyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)propyl)piperazine-1-carboxylate

Cat. No.: B14849240
M. Wt: 373.4 g/mol
InChI Key: HUTQEVFTXPEEOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dioxoisoindoline with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
  • 1,4-Benzodioxin, 2,3-dihydro-

Uniqueness

Compared to similar compounds, 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester stands out due to its unique combination of the piperazine and isoindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-14(23-17(24)15-7-5-6-8-16(15)18(23)25)13-21-9-11-22(12-10-21)19(26)27-20(2,3)4/h5-8,14H,9-13H2,1-4H3

InChI Key

HUTQEVFTXPEEOF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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